molecular formula C23H22N6O2S B2662015 N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 952869-68-0

N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No. B2662015
CAS RN: 952869-68-0
M. Wt: 446.53
InChI Key: PPVBKSROMPFPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H22N6O2S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research involving the synthesis of new heterocyclic compounds incorporating antipyrine moiety shows promising antimicrobial properties. For instance, compounds synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide demonstrated significant antimicrobial activities. These studies underscore the potential of such compounds in developing new antimicrobial agents, which could be relevant to the compound due to the shared structural characteristics of heterocyclic compounds (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer Applications

The synthesis and evaluation of anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives highlight the potential of heterocyclic compounds in cancer treatment. These compounds, after being tested on the MCF-7 human breast adenocarcinoma cell line, showed considerable antitumor activity, indicating the relevance of heterocyclic compounds in developing novel anticancer therapies. The most potent inhibitory activity was observed in compounds with specific substitutions, suggesting the importance of molecular structure in anticancer efficacy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Synthetic Applications

The creation of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition highlights the compound's utility in synthetic chemistry. This research shows how these compounds can be synthesized and the potential for generating structurally diverse molecules, which can be critical for developing new drugs or materials with specific properties (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c1-27(2)16-10-8-15(9-11-16)25-20(30)12-18-14-32-23-26-21-19(22(31)28(18)23)13-24-29(21)17-6-4-3-5-7-17/h3-11,13,18H,12,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVBKSROMPFPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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